CID 24193465

Description

CID 24193465 is a unique chemical compound registered in PubChem, a global repository for chemical substance data. For example, this compound may belong to a class of organic compounds such as steroids, terpenoids, or synthetic inhibitors, as inferred from analogous comparisons in the evidence (e.g., betulin-derived inhibitors in Figure 8 of ) . If this compound is a natural product or synthetic derivative, its characterization would involve techniques like GC-MS (as in ) or LC-ESI-MS with collision-induced dissociation (CID) for structural elucidation .

Properties

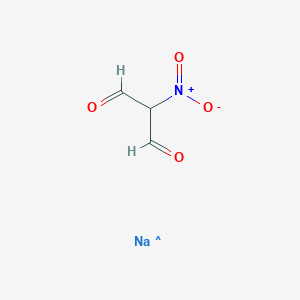

Molecular Formula |

C3H3NNaO4 |

|---|---|

Molecular Weight |

140.05 g/mol |

InChI |

InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-3H; |

InChI Key |

XZSLEMLESJRKPL-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C(C=O)[N+](=O)[O-].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of nitromalonaldehyde sodium involves the reaction of mucobromic acid with sodium nitrite in an aqueous ethanol solution. The reaction is mildly exothermic and requires careful temperature control to maintain the reaction at 54 ± 1°C. The product is then recrystallized from ethanol and water to obtain pure nitromalonaldehyde sodium .

Industrial Production Methods

Industrial production methods for nitromalonaldehyde sodium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions, with additional safety measures to handle the impact-sensitive and thermally unstable nature of the compound .

Chemical Reactions Analysis

Types of Reactions

CID 24193465 undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form different products.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with nitromalonaldehyde sodium include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The reactions typically occur under controlled temperatures and in the presence of solvents like ethanol or water .

Major Products Formed

Major products formed from reactions with nitromalonaldehyde sodium include various heterocyclic compounds, such as pyrimidines and pyrazoles, which are valuable in pharmaceutical and agrochemical industries .

Scientific Research Applications

CID 24193465 is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: It is used in the study of biochemical pathways involving nitro compounds.

Medicine: It is a precursor in the synthesis of biologically active molecules, including potential drug candidates.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of nitromalonaldehyde sodium involves its reactivity due to the presence of the nitro group. This group is electron-withdrawing, making the adjacent carbon atoms highly reactive and suitable for nucleophilic addition reactions. This property allows the compound to participate in various chemical transformations, leading to the formation of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 24193465, a comparative analysis with structurally or functionally related compounds is essential. Below is a hypothetical framework based on methodologies observed in the evidence:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Findings:

Structural Similarities: If this compound shares a steroid-like backbone (as in DHEAS or betulin), its biological activity might involve interactions with enzymes like steroid sulfatase or nuclear receptors .

Analytical Differentiation: Mass spectrometry techniques (e.g., CID vs. HCD in ) could distinguish this compound from analogs. For instance, CID fragmentation patterns may reveal unique cleavage sites, while HCD provides high-resolution fragments for precise structural assignments .

Functional Overlap: If this compound is an inhibitor (e.g., similar to irbesartan in ), docking studies (as in Table 5 of ) could predict its binding affinity to target proteins .

Research Findings and Methodological Insights

- Mass Spectrometry: CID-based fragmentation (Figure 2 in ) is critical for elucidating molecular structures. For this compound, variable CID voltages could optimize fragment ion generation, especially if it has labile functional groups .

- Comparative Pharmacology: If this compound is a therapeutic agent (e.g., for chemotherapy-induced diarrhea, as in and ), its efficacy and toxicity profile should be compared to existing treatments like octreotide or herbal formulations .

- Synthetic Complexity: Unlike simpler substrates like taurocholic acid (CID 6675 in ), this compound may require multi-step synthesis, necessitating purity validation via elemental analysis and spectral data, as per guidelines in .

Q & A

Basic Research Questions

Q. How to formulate a research question for studies involving CID 24193465?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- PICO: "Does this compound (intervention) exhibit higher binding affinity to [specific receptor] (outcome) compared to [existing compound] (comparison) in [cell line/model] (population)?"

- FINER: Ensure the question aligns with ethical guidelines, addresses a knowledge gap, and is experimentally tractable .

Q. What methodologies are effective for conducting literature reviews on this compound?

- Methodological Answer :

Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND [property/application]").

Screening Criteria : Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and experimental validation.

Gap Analysis : Identify inconsistencies in reported data (e.g., conflicting binding affinities) or understudied applications .

- Tools : Reference managers like Zotero or EndNote for organizing sources; PRISMA guidelines for systematic reviews .

Q. How to design initial experiments to characterize this compound’s physicochemical properties?

- Methodological Answer :

- Step 1 : Prioritize high-priority assays (e.g., solubility, stability in physiological buffers).

- Step 2 : Use orthogonal techniques (e.g., HPLC for purity, NMR for structural confirmation).

- Step 3 : Include controls (e.g., known standards, solvent-only blanks) to validate results .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound (e.g., conflicting binding affinities)?

- Methodological Answer :

- Root-Cause Analysis : Compare experimental conditions (e.g., buffer pH, temperature) across studies.

- Statistical Validation : Apply methods like Bland-Altman plots or meta-analysis to quantify variability.

- Replication : Reproduce key experiments under standardized conditions to isolate variables .

Q. How to optimize analytical methods for detecting this compound in complex matrices (e.g., serum)?

- Methodological Answer :

- Sensitivity Enhancement : Use mass spectrometry with isotopic labeling or derivatization.

- Matrix Interference Mitigation : Employ solid-phase extraction (SPE) or protein precipitation.

- Validation : Follow ICH Q2(R1) guidelines for linearity, precision, and recovery rates .

Q. How to ensure reproducibility in this compound studies across laboratories?

- Methodological Answer :

- Protocol Standardization : Publish detailed methods, including instrument calibration steps and batch-specific reagent lots.

- Data Transparency : Share raw datasets (e.g., via Zenodo) and analysis scripts (e.g., Python/R code).

- Collaborative Validation : Conduct inter-lab studies using identical materials and protocols .

Q. How to integrate interdisciplinary approaches (e.g., computational modeling and wet-lab experiments) for this compound research?

- Methodological Answer :

- Workflow Design :

In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding sites.

Experimental Validation : Test top candidates via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Feedback Loop : Refine computational models based on experimental data to improve predictive accuracy .

Ethical and Methodological Considerations

Q. How to address ethical challenges in studies involving this compound (e.g., toxicity testing)?

- Methodological Answer :

- Regulatory Compliance : Obtain approvals from institutional review boards (IRBs) for in vivo studies.

- Alternative Methods : Use in vitro models (e.g., organoids) or computational toxicology to reduce animal use .

Data Presentation and Publication

Q. How to structure a manuscript reporting this compound findings for high-impact journals?

- Methodological Answer :

- Abstract : Use the "IMRaD" structure (Introduction, Methods, Results, and Discussion) with ≤5 keywords.

- Results : Include processed data (e.g., dose-response curves) in the main text; raw data in supplements.

- Discussion : Contrast results with prior studies and propose mechanistic hypotheses for discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.